Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Description
Tert-butyl 3-sulfanylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a sulfanyl (-SH) substituent at the 3-position. This compound is structurally significant in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are prevalent in drug design. The tert-butyl group enhances solubility and stability during synthetic processes, while the sulfanyl group provides nucleophilic reactivity, enabling participation in disulfide bond formation or alkylation reactions. Its molecular formula is C₁₀H₁₉NO₂S, with a calculated molecular weight of 217.1 g/mol .
Properties
IUPAC Name |
tert-butyl 3-sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDQWJTWJOLALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678023 | |
| Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017798-34-3 | |
| Record name | 1,1-Dimethylethyl 3-mercapto-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017798-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiolation of Boc-Protected Piperidine Derivatives
A common approach starts with tert-butyl piperidine-1-carboxylate (Boc-piperidine) which is functionalized at the 3-position. This position can be activated by halogenation (e.g., bromination) or oxidation to allow nucleophilic substitution by a thiol source.
Halogenation or Activation at C-3:
The 3-position of Boc-piperidine is selectively brominated or converted into a leaving group.Nucleophilic Substitution by Thiol:
The activated intermediate undergoes nucleophilic substitution with a sulfur nucleophile such as sodium hydrosulfide or thiourea, followed by hydrolysis to yield the sulfanyl group.Purification:
The product is purified by silica gel chromatography or crystallization.
This method is supported by the compound's CAS registry (1017798-34-3) and molecular formula C10H19NO2S, molecular weight 217.33 g/mol, confirming the incorporation of the sulfanyl group on the Boc-protected piperidine scaffold.
Enantioselective Synthesis for (S)-Tert-butyl 3-sulfanylpiperidine-1-carboxylate
For the optically active (S)-enantiomer, enantioselective methods or chiral starting materials are employed:
- Use of Chiral Precursors: Starting from chiral piperidine derivatives or amino acids that already contain stereochemistry at C-3.
- Asymmetric Catalysis: Employing chiral catalysts or ligands during the thiolation or ring functionalization steps to induce stereoselectivity.
The (S)-3-mercapto-piperidine-1-carboxylic acid tert-butyl ester has been reported with the (S) configuration, indicating enantioselective synthesis or chiral resolution methods are applied to ensure stereochemical purity.
Multi-step Synthetic Routes Involving Lithiation and Electrophilic Trapping
Some syntheses involve lithiation of aromatic or heterocyclic precursors followed by electrophilic trapping, although these are less direct for this compound. For example, related piperidine derivatives have been synthesized by:
- Lithiation of halogenated aromatic compounds at low temperatures (-78°C).
- Addition of Boc-protected piperidone or azetidinone derivatives.
- Subsequent reduction and functional group transformations.
While this method is more common for related azetidine carboxylates, it demonstrates the versatility of organolithium chemistry in preparing Boc-protected nitrogen heterocycles with functional groups.
4 Summary Table of Preparation Methods
5 Research Findings and Considerations
- The stereochemistry at C-3 is crucial for biological activity; thus, enantioselective synthesis or chiral resolution is often necessary.
- The Boc protecting group is stable under many reaction conditions, facilitating multi-step synthesis.
- Thiol introduction is typically achieved via nucleophilic substitution on activated intermediates.
- Purification methods such as silica gel chromatography are standard to isolate the pure compound.
- Safety considerations include handling thiol compounds carefully due to potential odor and toxicity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-sulfanylpiperidine-1-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: Various substitution reactions can occur at the piperidine ring or the sulfanyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used to introduce different functional groups.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Piperidine Derivatives: Obtained through reduction reactions.
Substituted Piperidine Derivatives: Resulting from various substitution reactions.
Scientific Research Applications
Synthetic Chemistry
Tert-butyl 3-sulfanylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, which are essential in the development of complex molecules.
Key Reactions:
- Substitution Reactions : The sulfanyl group can be substituted with various nucleophiles, leading to different piperidine derivatives.
- Reduction Reactions : The compound can be reduced to form other functionalized piperidine derivatives.
- Oxidation Reactions : Oxidation can yield sulfonic acid derivatives, expanding its utility in synthetic pathways.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly in the development of pharmaceutical agents targeting neurological disorders and cancer treatment.
Biological Activity:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases involved in cellular stress responses, such as General Control Nonderepressible Kinase 2 (GCN2). This inhibition could enhance the efficacy of anti-cancer therapies by promoting apoptosis in nutrient-deprived cancer cells.
| Application | Details |
|---|---|
| Enzyme Inhibition | Potential inhibitor of GCN2, relevant in cancer treatment |
| Drug Development | Used as a precursor for synthesizing drugs targeting the central nervous system |
Materials Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is explored for use in developing new materials. Its structural properties may contribute to creating polymers or other materials with enhanced performance characteristics.
Case Studies
-
Case Study on Enzyme Inhibition :
- A study demonstrated that this compound effectively inhibited GCN2 activity in vitro. The results indicated that this inhibition could lead to increased apoptosis rates in cancer cell lines under stress conditions, suggesting potential therapeutic applications in oncology.
-
Synthesis of Complex Molecules :
- Researchers utilized this compound as a starting material for synthesizing novel piperidine derivatives with enhanced biological activity. The synthetic route involved multiple steps, showcasing the compound's versatility as a building block in complex organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 3-sulfanylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the piperidine ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 3-sulfanylpiperidine-1-carboxylate can be elucidated by comparing it to analogous piperidine derivatives with distinct substituents. Key compounds for comparison include:
Tert-Butyl 3-Hydroxypiperidine-1-carboxylate
- Substituent : Hydroxyl (-OH) at the 3-position.
- Molecular Formula: C₁₀H₁₉NO₃.
- Molecular Weight : ~201.0 g/mol.
- Key Differences: The hydroxyl group is less nucleophilic than the sulfanyl group, reducing reactivity in alkylation or oxidation reactions. Higher stability under ambient conditions due to reduced susceptibility to oxidation. Applications: Used as intermediates in drug synthesis, particularly where hydroxyl groups serve as hydrogen-bond donors .
Tert-Butyl (3R)-3-Methanesulfonamidopiperidine-1-carboxylate
- Substituent : Methanesulfonamide (-NHSO₂CH₃) at the 3-position.
- Molecular Formula : C₁₁H₂₂N₂O₄S.
- Molecular Weight : ~278.4 g/mol.
- Key Differences: The sulfonamide group enhances metabolic stability compared to sulfanyl, making it favorable in prodrug design. Reduced nucleophilicity due to electron-withdrawing sulfonyl group. Applications: Potential use in sulfonamide-based therapeutics, such as enzyme inhibitors .
Tert-Butyl 3-Aminopiperidine-1-carboxylate (Boc-Protected)
- Substituent: Boc-protected amino (-NHBoc) at the 3-position.
- Molecular Formula : C₁₀H₂₀N₂O₂.
- Molecular Weight : ~200.3 g/mol.
- Key Differences: The amino group, when deprotected, serves as a versatile site for conjugation or further functionalization. Less prone to oxidation than sulfanyl but requires acidic conditions for Boc removal. Applications: Peptide synthesis and as intermediates in alkaloid-derived pharmaceuticals .
Tert-Butyl 3-((p-Tolylsulfonyloxy)methyl)piperidine-1-carboxylate
- Substituent : p-Toluenesulfonyloxy (-OSO₂C₆H₄CH₃) at the 3-methyl position.
- Key Differences :
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Reactivity Profile | Stability | Applications |
|---|---|---|---|---|---|
| This compound | -SH | 217.1 | High nucleophilicity; oxidizable | Air-sensitive; requires inert storage | Drug intermediates, disulfide linkages |
| Tert-butyl 3-hydroxypiperidine-1-carboxylate | -OH | 201.0 | Moderate reactivity; hydrogen bonding | Stable under ambient conditions | Pharmaceutical scaffolds |
| Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate | -NHSO₂CH₃ | 278.4 | Low nucleophilicity; hydrolytically stable | High thermal stability | Enzyme inhibitor candidates |
| Tert-butyl 3-aminopiperidine-1-carboxylate | -NHBoc | 200.3 | Deprotection required for reactivity | Stable in basic conditions | Peptide synthesis, alkaloid analogs |
Research Findings and Key Insights
Synthetic Accessibility :
- Sulfanyl derivatives require thiol-protecting strategies (e.g., trityl or acetyl groups) during synthesis to prevent oxidation, whereas hydroxyl or sulfonamide analogs are more straightforward to handle .
- The tert-butyl carbamate group is universally stable under basic and nucleophilic conditions, enabling its retention during diverse reactions .
Reactivity and Functionalization :
- The sulfanyl group in this compound facilitates rapid disulfide bond formation, a critical feature in bioconjugation and prodrug activation. In contrast, sulfonamide and hydroxyl derivatives are inert toward such reactions .
Hydroxyl and sulfonamide derivatives, however, remain stable at room temperature .
Commercial Availability: Piperidine derivatives like tert-butyl 3-hydroxypiperidine-1-carboxylate and tert-butyl 3-aminopiperidine-1-carboxylate are commercially available from suppliers such as Combi-Blocks and MolPort, underscoring their utility in high-throughput research .
Biological Activity
Tert-butyl 3-sulfanylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, along with data tables summarizing research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring with a tert-butyl ester group and a sulfanyl substituent at the 3-position. The molecular formula is and it has a molecular weight of approximately 219.33 g/mol. The synthesis typically involves the formation of the piperidine ring through cyclization reactions, followed by the introduction of the sulfanyl group via nucleophilic substitution methods.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfanyl group may enhance binding affinity to enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.
- Antioxidant Properties : Sulfanyl groups are known to exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of this compound:
- Case Study on Antioxidant Activity :
- Pharmacological Evaluation :
- Drug Development Applications :
Summary of Biological Activities
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, sulfanyl group | Antioxidant, enzyme modulation |
| 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Pyridinyl substituent | Enhanced receptor binding |
| Tert-butyl 3-vinylpiperidine-1-carboxylate | Vinyl group at 3-position | Increased lipophilicity |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-sulfanylpiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols. One route starts with the formation of a triazole intermediate via cyclopropylamine and thiocyanate reaction, followed by coupling with piperidine derivatives in the presence of tert-butyl carbamate . Another approach uses DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C for functional group activation and esterification . Key steps include nucleophilic substitution and carbamate protection, with yields optimized via temperature control and catalyst selection.
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures . Complementary methods include:
- NMR spectroscopy : Analysis of , , and DEPT-135 spectra to verify piperidine ring conformation and sulfanyl group presence.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNOS) .
- Infrared spectroscopy : Peaks at ~2500 cm (S-H stretch) and ~1700 cm (C=O of carbamate) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Safety Data Sheets (SDS) recommend:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Toxicity data are limited, so treat it as a potential irritant and avoid exposure to mucous membranes .
Q. How is the compound purified after synthesis?
- Methodological Answer : Common techniques include:
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate carbamate-protected intermediates.
- Recrystallization : Use polar aprotic solvents (e.g., dichloromethane/hexane mixtures) to isolate crystalline products .
- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What spectroscopic techniques are used to monitor reaction progress?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Track intermediates using UV-active spots or iodine staining .
- In-situ FTIR : Monitor disappearance of starting material functional groups (e.g., S-H stretches).
- LC-MS : Real-time analysis of reaction mixtures to identify byproducts and optimize quenching points .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate carbamate formation .
- Solvent optimization : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. How to resolve contradictions in crystallographic and computational structural data?
- Methodological Answer : Discrepancies between X-ray and DFT-optimized structures often arise from crystal packing effects. Mitigation strategies include:
- Multi-conformer refinement : Use SHELXL’s TWIN/BASF commands to model disorder .
- Hirshfeld surface analysis : Compare experimental (X-ray) and theoretical (DFT) intermolecular interactions (e.g., S···H contacts) .
- Dynamic NMR studies : Probe conformational flexibility in solution to validate solid-state data .
Q. What strategies address low reactivity of the sulfanyl group in substitution reactions?
- Methodological Answer :
- Protection/deprotection : Temporarily oxidize -SH to -SOPh for stability, then reduce back post-reaction .
- Activating agents : Use N-chlorosuccinimide (NCS) or iodine to generate reactive sulfenyl halides in situ.
- Microwave irradiation : Enhance kinetic control in nucleophilic substitutions (e.g., with alkyl halides) .
Q. How to analyze and mitigate batch-to-batch variability in purity?
- Methodological Answer :
- QC protocols : Implement orthogonal methods (HPLC for purity, Karl Fischer for moisture, ICP-MS for metal residues) .
- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) to reduce variability .
- Stability studies : Monitor degradation under stress conditions (heat, light) to identify critical storage parameters .
Q. What computational tools predict biological interactions of this compound?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., cysteine proteases) to assess sulfanyl group binding .
- MD simulations (GROMACS) : Simulate piperidine ring flexibility in lipid bilayers to predict membrane permeability.
- ADMET prediction (SwissADME) : Estimate pharmacokinetic properties (e.g., LogP, bioavailability) for drug-likeness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
